(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C17H14ClN·HCl It is known for its unique structure, which includes a chlorophenyl group and a naphthalenyl group connected to a methanamine moiety
Mechanism of Action
Target of Action
Many compounds that contain a phenyl or naphthalene group are known to interact with various receptors in the body, such as G-protein coupled receptors or ion channels . The specific target would depend on the exact structure and properties of the compound.
Mode of Action
The compound could potentially bind to its target receptor and either activate or inhibit its function. This could lead to a cascade of biochemical reactions within the cell, altering its behavior .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, it could influence signal transduction pathways, alter gene expression, or affect metabolic processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the type of cells it affects. It could potentially alter cell function, trigger cell death, or have other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are involved in the metabolism of reactive oxygen species . These interactions help in reducing oxidative stress within cells. Additionally, it may interact with catalase, an enzyme responsible for the breakdown of hydrogen peroxide .
Cellular Effects
The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species levels and boosting the glutathione system . This compound also affects gene expression related to oxidative stress response and cellular metabolism.
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, it may alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained protective effects against oxidative stress .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and improves cellular function. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of G protein-coupled receptors and β-arrestin-mediated signaling pathways, which play a role in metabolic disorders . These interactions can affect glucose and energy homeostasis, contributing to its overall metabolic effects.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
(4-Chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride is localized to specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with naphthalen-2-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
- 2-(2-Naphthyl)ethanamine hydrochloride
- 1-(4-Thiophen-2-ylphenyl)methanamine
Uniqueness
(4-Chlorophenyl)(naphthalen-2-yl)methanamine hydrochloride is unique due to its specific combination of a chlorophenyl group and a naphthalenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(4-chlorophenyl)-naphthalen-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN.ClH/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15;/h1-11,17H,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGACJAVCWNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=C(C=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.